4'-Trifluoromethyl-biphenyl-4-carboxylic acid (4'-TFBC) is a synthetic organic molecule with the chemical formula C₁₄H₉F₃O₂. Its synthesis has been reported in various scientific publications, with methods involving palladium-catalyzed cross-coupling reactions being the most common. [, ] These studies often characterize the synthesized 4'-TFBC using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Research suggests that 4'-TFBC may have potential applications in various scientific fields, including:
4'-Trifluoromethyl-biphenyl-4-carboxylic acid is an aromatic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. Its molecular formula is with a molecular weight of approximately 266.22 g/mol. This compound is notable for its unique properties imparted by the trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound is primarily utilized in organic synthesis and as a building block for various chemical applications .
The biological activity of 4'-trifluoromethyl-biphenyl-4-carboxylic acid has been explored in various studies, particularly in relation to its potential as an anti-inflammatory agent and its role in medicinal chemistry. The trifluoromethyl group contributes to its ability to interact with biological targets, enhancing its efficacy in certain therapeutic contexts. Additionally, it has been investigated for its effects on enzyme inhibition and cellular signaling pathways .
Several synthesis methods for 4'-trifluoromethyl-biphenyl-4-carboxylic acid have been reported:
4'-Trifluoromethyl-biphenyl-4-carboxylic acid finds applications in:
Interaction studies have shown that 4'-trifluoromethyl-biphenyl-4-carboxylic acid can interact with various enzymes and receptors. Its unique trifluoromethyl group enhances binding affinity and specificity towards certain biological targets, making it a valuable compound in drug design. Research indicates that it may inhibit specific pathways involved in inflammation and cancer progression .
Several compounds share structural similarities with 4'-trifluoromethyl-biphenyl-4-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Trifluoromethyl-biphenyl-2-carboxylic acid | Different carboxylic position; potential for varied biological activity | |
2-Trifluoromethyl-biphenyl-4-carboxylic acid | Altered position of functional groups; affects reactivity | |
4-Fluorobiphenyl-4-carboxylic acid | Lacks trifluoromethyl group; different electronic properties |
The distinct trifluoromethyl group in 4'-trifluoromethyl-biphenyl-4-carboxylic acid sets it apart from similar compounds by enhancing lipophilicity, stability, and biological activity. This makes it particularly useful in medicinal chemistry compared to its analogs, which may lack these advantageous properties .
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for synthesizing 4'-trifluoromethyl-biphenyl-4-carboxylic acid derivatives [1] [2]. The Suzuki-Miyaura coupling reaction serves as the predominant synthetic route, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions [3]. This methodology has demonstrated exceptional efficiency in constructing biphenyl frameworks with trifluoromethyl substituents, which are notoriously challenging due to their electron-withdrawing nature [4].
The general mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3]. The catalytic cycle initiates with the formation of an active palladium(0) species, which undergoes oxidative addition with the aryl halide substrate [5]. Subsequent transmetalation with the organoboron reagent, facilitated by base activation, forms the critical carbon-carbon bond precursor [5]. Finally, reductive elimination yields the desired biphenyl product while regenerating the palladium catalyst [3].
Tetrakis(triphenylphosphine)palladium(0) has emerged as a highly effective catalyst for biphenyl synthesis, particularly when employed with electron-deficient substrates [6]. Research demonstrates that this catalyst system achieves yields of 70% when combined with sodium carbonate as the base in ethanol-water mixtures at 75°C [6]. The catalyst loading typically ranges from 1.5 to 5 mol%, with higher loadings proving necessary for electron-poor substrates containing trifluoromethyl groups [4].
Alternative catalyst systems include palladium acetate combined with triphenylphosphine ligands, which have shown remarkable efficiency in microwave-assisted protocols [7]. These systems demonstrate yields of 78-80% for biphenyl derivatives when operated at 200 watts and 160°C under microwave irradiation [7]. The choice of phosphine ligand significantly influences reaction outcomes, with bulky electron-rich ligands such as XPhos and SPhos providing superior results for challenging substrates [4].
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | EtOH/H₂O | 75 | 70 | [6] |
Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 160 | 78-80 | [7] |
Pd₂(dba)₃/XPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | 85-99 | [4] |
Pd/C | Na₂CO₃ | MeOH/H₂O | 80 | 64-82 | [8] |
The selection of appropriate base systems critically influences both reaction efficiency and product selectivity [4]. Potassium carbonate has demonstrated superior performance compared to sodium carbonate and cesium carbonate, particularly in suppressing homocoupling side reactions [4]. This base provides optimal balance between reaction rate and selectivity, with studies showing minimal side product formation (less than 2%) when employed with appropriate ligand systems [4].
Reaction temperature optimization reveals that elevated temperatures between 80-95°C are generally required to achieve complete conversion [4] [8]. However, prolonged heating can lead to decomposition of sensitive trifluoromethyl-containing substrates, necessitating careful optimization of reaction time and temperature profiles [4].
Microwave-assisted synthesis has revolutionized the preparation of 4'-trifluoromethyl-biphenyl-4-carboxylic acid by dramatically reducing reaction times while maintaining high yields [9] [7]. This technology exploits dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture, leading to enhanced reaction kinetics and improved selectivity [9].
Microwave power settings between 200-250 watts have proven optimal for biphenyl synthesis, providing sufficient energy input without causing substrate degradation [9] [7]. Reaction times are reduced from conventional heating periods of 12-16 hours to 30 minutes to 1 hour under microwave conditions [9]. Temperature control remains critical, with optimal ranges of 160-200°C providing complete conversion while minimizing side reactions [7].
The use of sealed reaction vessels under microwave irradiation enables operation at elevated temperatures above solvent boiling points, significantly accelerating reaction rates [9]. Studies demonstrate that microwave-assisted Suzuki coupling reactions achieve yields comparable to or superior to conventional heating methods while consuming substantially less energy [7].
Microwave Conditions | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
---|---|---|---|---|---|
Standard Protocol | 200 | 160 | 30 | 78-80 | [7] |
High-Intensity Protocol | 250 | 180 | 8-9 | 85 | [9] |
Optimized Conditions | 200 | 200 | 60 | 93 | [10] |
Microwave-assisted synthesis requires careful solvent selection to ensure efficient energy transfer and optimal reaction conditions [7]. Polar aprotic solvents such as dimethylformamide and toluene demonstrate excellent microwave absorption characteristics while maintaining substrate stability [7]. Mixed solvent systems containing water enhance base solubility and facilitate catalyst turnover, though careful optimization is required to prevent substrate hydrolysis [10].
Solvent selection profoundly influences the kinetics and selectivity of 4'-trifluoromethyl-biphenyl-4-carboxylic acid synthesis [11]. The interplay between solvent polarity, substrate solvation, and catalyst stability determines overall reaction efficiency and product distribution [11].
Polar solvents enhance reaction rates for palladium-catalyzed cross-coupling reactions by stabilizing charged intermediates and transition states formed during the catalytic cycle [11]. Dimethylformamide and dimethyl sulfoxide demonstrate superior performance for electron-poor substrates, providing enhanced solubility for both catalyst complexes and ionic intermediates [5]. These solvents facilitate transmetalation steps by stabilizing anionic boron species generated through base activation [5].
Conversely, nonpolar solvents such as toluene and tetrahydrofuran minimize solvation effects that can inhibit catalyst activity [11]. The reduced solvation of reaction intermediates in nonpolar media promotes favorable interactions between catalyst and substrates, particularly beneficial for sterically hindered coupling partners [4].
Solvent System | Polarity | Dielectric Constant | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|---|---|
DMF | Polar Aprotic | 38.3 | 89-93 | 16 | [5] |
Toluene | Nonpolar | 2.4 | 78-85 | 60 | [4] |
THF/H₂O (2:1) | Biphasic | Mixed | 95-99 | 60 | [4] |
MeOH/H₂O (1:1) | Protic | Mixed | 82 | 24 | [8] |
Biphasic solvent systems offer unique advantages for cross-coupling reactions by enabling catalyst recycling and simplified product isolation [12]. The combination of organic and aqueous phases allows reactants and products to reside in the aqueous phase while maintaining catalyst in the organic phase [12]. This approach facilitates multiple reaction cycles without catalyst removal, significantly improving process efficiency and reducing environmental impact [12].
Water-organic biphasic systems demonstrate particular utility for large-scale synthesis, with studies showing quantitative yields across multiple batches using the same catalyst charge [12]. The aqueous phase can be easily separated and processed for product isolation, while the organic phase containing catalyst can be reused directly [12].
Effective purification of 4'-trifluoromethyl-biphenyl-4-carboxylic acid requires specialized techniques tailored to the compound's unique physicochemical properties [13] [14]. The presence of both trifluoromethyl and carboxylic acid functionalities creates distinct purification challenges that demand optimized protocols [15].
Silica gel column chromatography represents the primary purification method for biphenyl carboxylic acid derivatives [13] [14]. Spherical silica gel particles (63-210 μm) provide superior resolution and reproducibility compared to irregular-shaped materials, enabling efficient separation of target compounds from synthetic impurities [13]. The enhanced uniformity of spherical particles creates more consistent column beds with improved permeability and reduced pressure requirements [13].
Solvent system optimization is critical for achieving effective separation [14]. Mixed eluent systems combining hexane and ethyl acetate in ratios of 4:1 to 5:1 provide optimal resolution for biphenyl derivatives [14]. The gradual increase in polarity during elution enables clean separation of products from unreacted starting materials and coupling byproducts [14].
Purification Method | Mobile Phase | Recovery (%) | Purity (%) | Reference |
---|---|---|---|---|
Flash Chromatography | Hexane/EtOAc (4:1) | 79 | >95 | [14] |
Column Chromatography | PE/EtOAc (5:1) | 84-97 | >96 | [16] |
Prep LC | Gradient Elution | 85-90 | >99 | [13] |
Recrystallization techniques provide highly effective purification for carboxylic acid derivatives, exploiting differences in solubility between hot and cold solvents [15]. Methanol serves as an excellent recrystallization solvent for trifluoromethyl-biphenyl carboxylic acids, providing high recovery yields while achieving purities exceeding 99% [17]. The process involves dissolution in hot methanol followed by controlled cooling to induce crystal formation [15].
The crystallization process requires careful temperature control to ensure optimal crystal quality [15]. Rapid cooling leads to small, impure crystals, while controlled cooling at room temperature followed by ice bath treatment produces large, pure crystals with excellent filtration characteristics [15]. Seed crystal addition can facilitate nucleation when spontaneous crystallization is slow [15].
Acid-base extraction protocols enable efficient isolation of carboxylic acid products from reaction mixtures [18]. The amphoteric nature of carboxylic acids allows selective extraction into aqueous base solutions, providing clean separation from neutral and basic impurities [18]. Treatment with sodium hydroxide or potassium hydroxide solutions converts the acid to its water-soluble salt form [16].
Subsequent acidification with hydrochloric acid precipitates the free carboxylic acid, which can be collected by filtration [16]. This procedure achieves high recovery yields (>95%) while removing most organic impurities [16]. Multiple extraction cycles ensure complete recovery and high purity of the final product [18].
Extraction Method | Base | Recovery (%) | Final Purity (%) | Reference |
---|---|---|---|---|
NaOH (1M) | Sodium Hydroxide | 97 | >99 | [16] |
LiOH (2M) | Lithium Hydroxide | 84 | >95 | [16] |
K₂CO₃ | Potassium Carbonate | 93 | >96 | [19] |
Comprehensive yield optimization requires systematic evaluation of multiple reaction parameters including catalyst loading, reaction time, temperature, and substrate stoichiometry [8]. Studies demonstrate that catalyst loadings of 3-5 mol% provide optimal balance between conversion and cost-effectiveness [4]. Higher loadings increase costs without proportional yield improvements, while lower loadings result in incomplete conversion [4].
Reaction time optimization reveals that extended heating beyond optimal conversion times can lead to product decomposition and reduced yields [4]. Monitoring reaction progress by thin-layer chromatography or gas chromatography enables precise determination of optimal reaction endpoints [14]. Temperature profiles must balance reaction rate enhancement with substrate stability, particularly for electron-poor trifluoromethyl-containing compounds [4].
4'-Trifluoromethyl-biphenyl-4-carboxylic acid demonstrates moderate thermal stability with well-defined decomposition characteristics. The compound exhibits a melting point of 120.0-121.1°C under standard atmospheric conditions [1] [2]. Predicted boiling point calculations indicate decomposition occurs around 360.8±42.0°C [1] [2], though actual thermal degradation begins at significantly lower temperatures.
Thermal decomposition of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid follows mechanisms observed in related fluorinated aromatic carboxylic acids. Initial degradation occurs above 200°C, generating carbon oxides as primary decomposition products [3] [4]. The thermal decomposition pathway involves several key steps:
The primary mechanism involves decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide, leaving behind the 4'-trifluoromethyl-biphenyl radical [5] [6]. This process is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting aromatic radical intermediate through resonance delocalization.
Secondary decomposition pathways include C-C bond scission within the biphenyl framework and cleavage of the C-CF₃ bond [5]. The trifluoromethyl group demonstrates remarkable thermal stability due to the strong C-F bonds (bond dissociation energy approximately 545 kJ/mol), making it one of the most thermally robust functional groups in organic chemistry [7] [8].
Property | Value | Temperature Range |
---|---|---|
Onset Decomposition Temperature | 200-250°C | Atmospheric pressure |
Peak Decomposition Temperature | 360-400°C | Under nitrogen atmosphere |
Decomposition Enthalpy | Estimated 250-350 kJ/mol | Based on similar compounds |
Activation Energy | 180-220 kJ/mol | Predicted from structure |
The compound exhibits chemical stability under normal handling and storage conditions at room temperature [4]. However, it should be kept away from strong bases and oxidizing agents, which can accelerate decomposition reactions [3] [4].
The solubility profile of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid reflects the dual nature of its molecular structure, containing both hydrophilic carboxylic acid functionality and lipophilic aromatic systems enhanced by trifluoromethyl substitution.
In polar protic solvents, the compound demonstrates limited but measurable solubility. Methanol serves as a suitable solvent with slight solubility observed [1] [9], attributed to hydrogen bonding between the carboxylic acid group and methanol hydroxyl groups. The predicted LogP value of 4.07 [10] indicates significant lipophilicity, which limits aqueous solubility.
Water solubility remains low due to the substantial hydrophobic character imparted by the biphenyl backbone and the strongly electron-withdrawing trifluoromethyl group [11] [12]. The trifluoromethyl substituent increases lipophilicity while simultaneously reducing the effective basicity of the carboxylate anion, limiting salt formation that might enhance aqueous solubility.
Dimethyl sulfoxide (DMSO) provides moderate solubility for the compound [1] [2], making it suitable for analytical and synthetic applications. The polar aprotic nature of DMSO allows for solvation of both the aromatic system and the carboxylic acid group without competing hydrogen bonding interactions.
Aqueous base treatment enhances solubility through carboxylate salt formation [13]. The sodium or potassium carboxylate salts demonstrate improved water solubility compared to the free acid, following typical behavior for aromatic carboxylic acids. This enhanced solubility in basic media proves valuable for purification and analytical procedures.
Solvent Class | Solubility | Mechanism |
---|---|---|
Alcohols (methanol, ethanol) | Slightly soluble | Hydrogen bonding |
Polar aprotic (DMSO, DMF) | Moderately soluble | Dipolar interactions |
Aromatic solvents | Soluble | π-π stacking interactions |
Aliphatic hydrocarbons | Limited solubility | Van der Waals forces only |
The compound shows preferential solubility in aromatic organic solvents due to favorable π-π stacking interactions between the biphenyl system and aromatic solvent molecules [11]. This behavior is typical for substituted biphenyl compounds and proves useful for crystallization and purification procedures.
The acid dissociation constant of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid provides crucial insight into its chemical behavior and potential applications. Computational predictions indicate a pKa value of 4.04±0.10 [1] [2], positioning it as a moderately strong organic acid.
The trifluoromethyl group exerts a pronounced electron-withdrawing effect through both inductive and field mechanisms. Located at the para position of the distal phenyl ring, the CF₃ group increases acidity by stabilizing the carboxylate anion through resonance delocalization and inductive withdrawal of electron density [14] [15].
Comparison with related biphenyl carboxylic acids reveals the significant impact of fluorine substitution:
Compound | pKa Value | Electronic Effect |
---|---|---|
Biphenyl-4-carboxylic acid | 4.23 (literature) | Baseline reference |
4'-Trifluoromethyl-biphenyl-4-carboxylic acid | 4.04±0.10 | CF₃ withdrawal effect |
4'-Trifluoromethyl-biphenyl-3-carboxylic acid | 4.01±0.10 | Meta position effect |
2'-(Trifluoromethyl)-biphenyl-2-carboxylic acid | 3.70±0.36 | Ortho proximity effect |
The influence of trifluoromethyl substitution varies significantly with position relative to the carboxylic acid group. The 4'-position (para to the carboxyl group across the biphenyl bridge) provides optimal electronic communication, resulting in measurable but moderate acidification compared to the unsubstituted biphenyl-4-carboxylic acid.
Ortho-substituted analogs show more pronounced acidification due to additional field effects and potential intramolecular interactions [16] [17]. The closer proximity of the trifluoromethyl group to the carboxylic acid in 2'-substituted compounds results in lower pKa values (higher acidity).
The pKa value of 4.04±0.10 represents predictions under standard aqueous conditions (25°C, ionic strength ~0.1 M). Solvent effects can significantly modify apparent acidity, with organic solvents generally reducing the effective acidity due to decreased solvation of the carboxylate anion and reduced dielectric stabilization.
Temperature dependence follows typical patterns for aromatic carboxylic acids, with increasing temperature generally leading to slight decreases in pKa (increased acidity) due to entropy effects favoring ionization.
Comprehensive spectroscopic characterization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid provides definitive structural identification and enables monitoring of synthetic reactions and purity assessment.
¹H NMR Characteristics
The ¹H NMR spectrum in CDCl₃ displays characteristic patterns for the biphenyl framework with trifluoromethyl substitution [18] [19]. Aromatic protons appear in the range of 7.20-8.30 ppm, with the carboxyl-bearing ring protons typically more deshielded (7.70-8.30 ppm) due to the electron-withdrawing carboxylic acid group.
The trifluoromethyl-substituted ring protons appear as a characteristic AA'BB' pattern around 7.45-7.80 ppm. The CF₃ group does not contribute directly observable protons but influences neighboring aromatic proton chemical shifts through electronic effects [20].
The carboxylic acid proton, when observed, appears as a broad singlet around 11-13 ppm, often exchange-broadened in protic solvents [18]. Complete assignment requires two-dimensional NMR techniques for unambiguous identification of individual aromatic protons.
¹³C NMR Characteristics
¹³C NMR spectroscopy provides detailed structural information with carbons distributed across characteristic chemical shift ranges [21] [22]:
FTIR spectroscopy provides diagnostic information for functional group identification [23] [24]:
Frequency Range (cm⁻¹) | Assignment | Intensity | Notes |
---|---|---|---|
2500-3500 | O-H stretch (COOH) | Broad, medium | Hydrogen-bonded dimer |
1680-1700 | C=O stretch (conjugated) | Strong | Aromatic conjugation effect |
1492-1603 | C=C stretch (aromatic) | Medium-strong | Multiple peaks |
1200-1300 | C-O stretch (acid) | Medium | Coupled with ring modes |
1100-1200 | C-F stretch (CF₃) | Strong | Multiple peaks, characteristic |
800-900 | Aromatic C-H bending | Medium | Out-of-plane deformation |
The trifluoromethyl group contributes distinctive peaks in the 1100-1200 cm⁻¹ region, providing unambiguous identification of CF₃ functionality. The pattern and intensity of these peaks serve as fingerprint identification for the compound.
Raman spectroscopy complements FTIR analysis by providing enhanced information on symmetric vibrations and aromatic ring modes [25] [26]. The biphenyl framework exhibits characteristic Raman-active modes around:
The trifluoromethyl group shows strong Raman activity in the 600-800 cm⁻¹ region, corresponding to C-CF₃ stretching and CF₃ deformation modes. These features provide complementary structural information to FTIR analysis.
Irritant